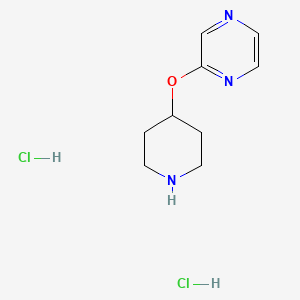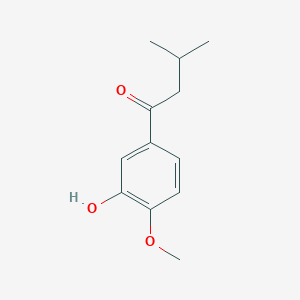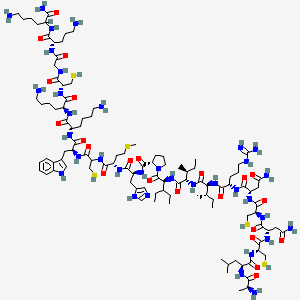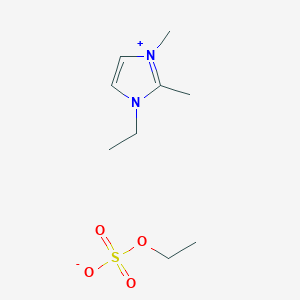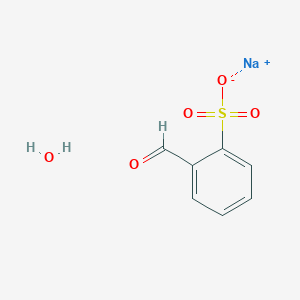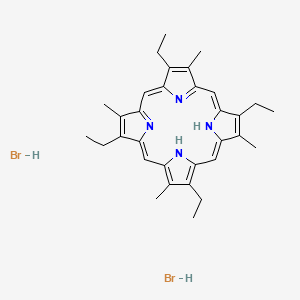![molecular formula C9H6ClNOS B1603424 1-(2-氯苯并[d]噻唑-6-基)乙酮 CAS No. 61700-72-9](/img/structure/B1603424.png)
1-(2-氯苯并[d]噻唑-6-基)乙酮
描述
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is a chemical compound with the molecular formula C9H6ClNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
科学研究应用
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials.
作用机制
Target of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities , suggesting that they may target enzymes involved in inflammation and pain, such as cyclo-oxygenase (COX) enzymes .
Mode of Action
Based on the activities of similar compounds, it could be hypothesized that this compound may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
If the compound acts as a cox inhibitor, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation and pain .
Pharmacokinetics
Its molecular weight (21167 g/mol) and solid physical form suggest that it could be well-absorbed and distributed in the body.
Result of Action
Based on the activities of similar compounds, it could be hypothesized that this compound may reduce inflammation and pain by inhibiting the production of prostaglandins .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
生化分析
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes and proteins . For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Cellular Effects
Some thiazole derivatives have shown to have anti-inflammatory and analgesic activities . They have also been found to suppress the growth of kidney cancer cells .
Molecular Mechanism
Some thiazole derivatives have been found to inhibit the cyclo-oxygenase (COX) enzymes, which are involved in the metabolism of arachidonic acid to prostaglandins .
Temporal Effects in Laboratory Settings
Some thiazole derivatives have shown to have significant anti-inflammatory and analgesic activities .
Dosage Effects in Animal Models
Some thiazole derivatives have shown to alleviate haloperidol-induced catalepsy in mice .
Metabolic Pathways
Some thiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Transport and Distribution
Some thiazole derivatives have shown to bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Subcellular Localization
Some thiazole derivatives have been found to be delivered to specialized organelles, termed melanosomes, wherein the pigment is synthesized and deposited .
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzothiazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反应分析
Types of Reactions
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazoles, depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Chlorobenzothiazole: A precursor in the synthesis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone.
Benzothiazole: The parent compound, which lacks the chlorine and ethanone substituents.
6-Chlorobenzothiazole: Similar structure but with the chlorine atom in a different position.
Uniqueness
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-chloro-1,3-benzothiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKLYUQDFFSCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594311 | |
| Record name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61700-72-9 | |
| Record name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




